molecular formula C11H14N2O3 B8369243 Pyridin-3-yl 4-hydroxypiperidine-1-carboxylate

Pyridin-3-yl 4-hydroxypiperidine-1-carboxylate

Cat. No. B8369243
M. Wt: 222.24 g/mol
InChI Key: WFIBOXFTXWXGOI-UHFFFAOYSA-N
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Patent
US08207199B2

Procedure details

To a mixture of pyridin-3-yl 4-hydroxypiperidine-1-carboxylate (330 mg), triethylamine (0.25 mL) and DCM (7 mL) was added slowly dropwise methanesulfonic acid chloride (0.13 mL) at room temperature. After stirring overnight, the reaction liquid was purified directly by silica gel column chromatography (hexane/ethyl acetate=50/50 to 0/100) to obtain pyridin-3-yl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (390 mg) as a colorless solid.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:9])[CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>C(Cl)Cl>[CH3:24][S:25]([O:1][CH:2]1[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:9])[CH2:6][CH2:7]1)(=[O:27])=[O:26]

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC=1C=NC=CC1
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.13 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
was purified directly by silica gel column chromatography (hexane/ethyl acetate=50/50 to 0/100)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OC1CCN(CC1)C(=O)OC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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